molecular formula C7H3ClN2O2S B183781 7-Chloro-5-nitro-1,3-benzothiazole CAS No. 196205-25-1

7-Chloro-5-nitro-1,3-benzothiazole

Cat. No.: B183781
CAS No.: 196205-25-1
M. Wt: 214.63 g/mol
InChI Key: MJNSFEWLDPVGSP-UHFFFAOYSA-N
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Description

7-Chloro-5-nitro-1,3-benzothiazole is a synthetically versatile benzothiazole derivative of significant interest in pharmacological research and drug discovery. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and ability to interact with multiple biological targets . The specific chloro and nitro substituents on this core structure are strategically important; electron-withdrawing groups at these positions are frequently employed to enhance the compound's biological activity and optimize its electronic properties for interaction with enzyme binding sites . This makes it a valuable chemical intermediate for the design and synthesis of novel small molecule therapeutics. Current scientific research explores the application of this compound and its derivatives primarily in the development of anticancer and anti-inflammatory agents. Novel benzothiazole compounds have demonstrated promising activity against a range of human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . The biological activity is often linked to the compound's ability to inhibit key cellular signaling pathways, such as AKT and ERK, which are crucial for cancer cell proliferation and survival . Furthermore, the nitro group (NO2) is a recognized pharmacophore that can trigger redox reactions within cells, a mechanism that contributes to its investigated antimicrobial and antiparasitic properties . Researchers utilize this compound as a key building block to develop potential dual-action therapies that can simultaneously address cancer cell proliferation and the associated inflammatory microenvironment .

Properties

CAS No.

196205-25-1

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

IUPAC Name

7-chloro-5-nitro-1,3-benzothiazole

InChI

InChI=1S/C7H3ClN2O2S/c8-5-1-4(10(11)12)2-6-7(5)13-3-9-6/h1-3H

InChI Key

MJNSFEWLDPVGSP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1N=CS2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C2=C1N=CS2)Cl)[N+](=O)[O-]

Synonyms

Benzothiazole, 7-chloro-5-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2-Chloro-5-nitro-1,3-benzothiazole

Key Differences :

  • Substituent Positions : 2-Chloro-5-nitro-1,3-benzothiazole (CAS 3622-38-6) has chlorine at position 2 and nitro at position 5, whereas 7-chloro-5-nitro-1,3-benzothiazole has chlorine at position 5. This positional variation alters steric and electronic effects.
  • Synthesis : The synthesis of 2-chloro-5-nitro derivatives often involves nitration and halogenation steps, as inferred from literature in Bioorganic and Medicinal Chemistry Letters and Journal of Heterocyclic Chemistry .
  • However, the chloro position (2 vs. 7) may affect molecular planarity and interactions .

Substituted Benzothiazoles with Aryl Groups

Examples :

  • 5-Chloro-2-phenyl-1,3-benzothiazole : Features a phenyl group at position 2 and chlorine at position 4. The dihedral angle between the benzothiazole ring and phenyl group is 15.56°, indicating moderate planarity . This structural feature may enhance π-π stacking in biological systems, contributing to antimicrobial and anticancer activities .
  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole: The methoxy group at the para position of the phenyl ring introduces electron-donating effects, which could modulate solubility and target affinity compared to non-substituted phenyl derivatives .

Synthesis: These compounds are typically synthesized via cyclocondensation of 2-aminothiophenol with aldehydes in glycerol under mild conditions (room temperature, 30 minutes), yielding high purity and excellent yields .

Benzoxazole Analogs

Example : 5-Chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole (CAS 143874-02-6):

  • Structural Difference: Replaces the benzothiazole sulfur atom with oxygen, forming a benzoxazole core.
  • Applications : Benzoxazoles are less common in medicinal chemistry but are explored for their optoelectronic properties .

Data Table: Comparative Analysis of Benzothiazole Derivatives

Compound Name Substituents (Position) Key Structural Features Synthesis Method Biological/Functional Notes
This compound Cl (7), NO₂ (5) Likely planar ring; electron-deficient Not specified (inferred harsh) Potential medicinal applications
2-Chloro-5-nitro-1,3-benzothiazole Cl (2), NO₂ (5) Altered steric hindrance Nitration/halogenation Cited in antimicrobial research
5-Chloro-2-phenyl-1,3-benzothiazole Cl (5), Ph (2) Dihedral angle 15.56° Glycerol, room temperature Antimicrobial, anticancer
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Cl (5), 4-MeO-Ph (2) Enhanced solubility Similar to Bioactivity under investigation
5-Chloro-2-[5-(6-chloro-benzoxazol-2-yl)thiophenyl]-benzoxazole Cl (5,6), benzoxazole core Oxygen-based heterocycle Multi-step coupling Optoelectronic applications

Research Findings and Implications

  • Structural Insights : The dihedral angle in 5-chloro-2-aryl derivatives (e.g., 15.56° in trimethoxyphenyl analogs) suggests partial conjugation between the benzothiazole ring and substituents, which may optimize interactions with enzymes or receptors .
  • Biological Activity : Chloro and nitro groups at specific positions correlate with antimicrobial and anticancer properties, but positional isomerism (e.g., Cl at 2 vs. 7) could significantly alter efficacy .

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